![molecular formula C17H16N4O2 B2913221 2-(cyclopropylmethoxy)-N-(1H-indazol-6-yl)isonicotinamide CAS No. 2034493-84-8](/img/structure/B2913221.png)
2-(cyclopropylmethoxy)-N-(1H-indazol-6-yl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(cyclopropylmethoxy)-N-(1H-indazol-6-yl)isonicotinamide, also known as CPI-360, is a novel small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of isonicotinamide derivatives and has shown promising results in preclinical studies.
Scientific Research Applications
Doubly Dearomatising Intramolecular Coupling
Research by Brice and Clayden (2009) explores the cyclisation of isonicotinamides with different substituents, leading to the formation of spirocyclic compounds. This study highlights the potential of such compounds in synthesizing complex molecular structures, emphasizing their relevance in organic synthesis and drug discovery efforts (H. Brice, J. Clayden, 2009).
Co-crystal Formation and Phase Transitions
Lemmerer and Fernandes (2012) discussed the co-crystallization of isonicotinamide with various carboxylic acids, resulting in co-crystals with unique structural properties and phase transitions. This work is significant for understanding the molecular interactions and crystalline behaviors of pharmaceutical compounds, which can inform the design and stability of drug formulations (A. Lemmerer, M. Fernandes, 2012).
Potential PET Agents for Alzheimer's Disease
Gao et al. (2017) synthesized and evaluated carbon-11-labeled isonicotinamides as potential PET imaging agents for the GSK-3 enzyme in Alzheimer's disease. This research provides insights into the development of diagnostic tools for neurodegenerative diseases, showcasing the therapeutic potential of isonicotinamide derivatives (Mingzhang Gao, Min Wang, Q. Zheng, 2017).
Antimicrobial Activity against Mycobacterium tuberculosis
Boechat et al. (2011) prepared 4-substituted N-phenyl-1,2,3-triazole derivatives using click chemistry, which exhibited significant antimicrobial activity against Mycobacterium tuberculosis. This study underscores the importance of developing new derivatives to combat mycobacterial infections, contributing to the field of antimicrobial drug discovery (N. Boechat et al., 2011).
Synthesis and Evaluation of Antitubercular Activity
Research by Akram et al. (2018) on the synthesis of new 1,2,4-triazole derivatives and their evaluation for antitubercular activity highlights the ongoing search for effective treatments against tuberculosis. This work is pivotal for medicinal chemistry, offering new avenues for therapeutic intervention against resistant strains of tuberculosis (Akram, A. Sayeed, M. Akram, 2018).
properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-(1H-indazol-6-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-17(20-14-4-3-13-9-19-21-15(13)8-14)12-5-6-18-16(7-12)23-10-11-1-2-11/h3-9,11H,1-2,10H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOBZPMAZWBFHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethoxy)-N-(1H-indazol-6-yl)isonicotinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.